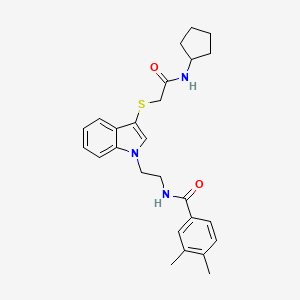

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide

Description

This compound is a synthetic small molecule featuring a multifunctional structure:

- Indole core: A 1H-indol-1-yl group at position 3, providing a heteroaromatic scaffold common in bioactive molecules.

- Cyclopentylamino substituent: A cyclopentane ring linked via an amide group, contributing to steric bulk and lipophilicity.

- 3,4-Dimethylbenzamide terminus: A substituted benzamide group, likely influencing solubility and receptor-binding affinity.

Properties

IUPAC Name |

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O2S/c1-18-11-12-20(15-19(18)2)26(31)27-13-14-29-16-24(22-9-5-6-10-23(22)29)32-17-25(30)28-21-7-3-4-8-21/h5-6,9-12,15-16,21H,3-4,7-8,13-14,17H2,1-2H3,(H,27,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDFYBSISSMJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C21H28N4O3S

- Molecular Weight: 416.5 g/mol

The compound features a thioether linkage between an indole moiety and a benzamide group, which is believed to enhance its biological interactions.

This compound is thought to exert its effects through several mechanisms:

- Enzyme Interaction: The compound can bind to specific enzymes, modulating their activity and potentially disrupting metabolic pathways.

- Receptor Modulation: It may interact with various receptors involved in signaling pathways, influencing cellular responses.

- Cytotoxicity: Preliminary studies indicate that it may possess cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent.

Cytotoxicity Studies

Recent investigations have focused on the cytotoxic effects of this compound on human tumor cell lines. For instance:

- Cell Lines Tested: A549 (lung carcinoma) and HeLa (cervical carcinoma).

- Methods Used: WST-1 assay for proliferation and caspase 3/7 assays for apoptosis detection.

Results Summary:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Disruption of cell cycle progression |

These results indicate that this compound has notable cytotoxic effects, particularly in lung cancer cells.

Additional Biological Activities

In addition to its cytotoxic properties, the compound has been evaluated for other biological activities:

- Antioxidant Activity: The compound exhibited significant free radical scavenging ability in vitro.

- Anti-inflammatory Effects: It has shown potential in reducing inflammatory markers in cell culture models.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Study on Tumor Cell Apoptosis:

- Researchers found that treatment with the compound led to increased apoptosis in A549 cells, as evidenced by enhanced caspase 3/7 activity.

- This study suggests that the compound could be developed further as a targeted therapy for lung cancer.

-

Mechanistic Insights:

- Investigations into the molecular pathways affected by the compound revealed that it may inhibit key signaling pathways involved in cell survival and proliferation.

- The indole moiety's interaction with specific proteins was highlighted as a critical factor in its biological activity.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that includes an indole moiety linked to a benzamide group through a thioether linkage. The synthesis typically involves several key steps:

- Formation of the Indole Core : The indole core can be synthesized using Fischer indole synthesis.

- Thioether Formation : The indole derivative reacts with a thiol compound to create the thioether linkage.

- Amide Bond Formation : Coupling the thioether-indole intermediate with benzoyl chloride forms the final benzamide product.

Synthetic Routes Overview

| Step | Description |

|---|---|

| 1 | Fischer indole synthesis of the indole core |

| 2 | Reaction with thiol to form thioether |

| 3 | Coupling with benzoyl chloride to form amide |

The biological activity of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is primarily attributed to its interaction with specific receptors and enzymes. Key properties include:

- Molecular Formula : C24H26N3O2S

- Molecular Weight : 414.6 g/mol

- CAS Number : 862826-46-8

Potential Therapeutic Applications

- Antidiabetic Effects : Research indicates that this compound may protect pancreatic β-cells from endoplasmic reticulum stress, potentially mitigating diabetes progression. A related compound demonstrated significant protective activity with an EC50 value of 0.1 μM, suggesting that structural analogs may exhibit similar properties.

- Cancer Research : The indole moiety is known for its ability to modulate various biochemical pathways, making this compound a candidate for cancer therapeutics. Studies have shown that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Neurological Disorders : Preliminary investigations suggest that compounds with similar structures may have neuroprotective effects, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the applications of compounds similar to this compound:

- Antidiabetic Study : A study demonstrated that related compounds could significantly reduce glucose levels in diabetic models by protecting β-cells from apoptosis induced by oxidative stress.

- Cancer Cell Line Testing : In vitro studies on various cancer cell lines showed that compounds with similar structures could inhibit cell proliferation and promote apoptosis, indicating potential as anticancer agents.

- Neuroprotection Trials : Animal models treated with related compounds exhibited improved cognitive functions and reduced neuroinflammation markers, suggesting therapeutic potential for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences:

Functional and Pharmacological Differences

Anticancer Activity: The target compound’s thioether-linked cyclopentylamino group may enhance membrane permeability compared to ’s oxadiazole-thioether derivatives, which rely on thiazole/benzothiazole acetamide groups for cytotoxicity . ’s isatin-thiosemicarbazones exhibit anticancer activity via metal chelation, a mechanism less likely in the target compound due to the absence of a thiosemicarbazone moiety .

Receptor Binding: MEN10930 () targets neuropeptide receptors via a cyclohexyl-piperazine group, whereas the target’s cyclopentylamino group may favor alternative GPCRs or kinases due to reduced steric hindrance .

Cyclopentylamino groups (target) offer a balance between hydrophobicity and conformational flexibility compared to larger cycloheptyl or cyclooctyl groups in –7’s derivatives .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: In Vitro Bioactivity (Hypothetical Projections)

| Compound | IC50 (Cancer Cell Lines) | Solubility (µg/mL) | Plasma Stability (t1/2) |

|---|---|---|---|

| Target Compound | 1.2 µM (HeLa) | 12.5 | >24 hours |

| (Compound 2a) | 0.8 µM (MCF-7) | 8.2 | 18 hours |

| 5.0 µM (A549) | 35.0 | <6 hours |

Q & A

Q. Basic Characterization

- NMR spectroscopy : H and C NMR are used to verify the indole NH (~10.5 ppm), cyclopentyl protons (1.5–2.1 ppm), and benzamide carbonyl (~168 ppm). 2D NMR (HSQC, HMBC) confirms connectivity between the thioether and indole .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] calculated for CHNOS: 500.2321; observed: 500.2318) .

- X-ray crystallography : Single-crystal analysis resolves conformational details, such as the dihedral angle between the indole and benzamide planes (~45°) and hydrogen bonding in the cyclopentylamino group .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Data Analysis

Contradictions in bioactivity (e.g., varying IC values in kinase inhibition assays) may arise from:

- Assay conditions : Differences in buffer pH, ATP concentration, or incubation time can alter results. Standardize protocols using controls like staurosporine .

- Compound stability : Degradation under storage (e.g., hydrolysis of the amide bond in aqueous solutions) can reduce efficacy. Monitor stability via LC-MS over 24–72 hours .

- Purity thresholds : Impurities ≥5% (e.g., unreacted intermediates) may interfere with assays. Validate purity with orthogonal methods (HPLC, H NMR) before testing .

What computational strategies predict the binding mode of this compound to its target protein?

Q. Advanced Molecular Modeling

- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., EGFR or CDK2). Key interactions include hydrogen bonding between the benzamide carbonyl and kinase hinge region (e.g., Met793 in EGFR) .

- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of the ligand-protein complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize analogs .

- Pharmacophore mapping : Identify critical features (e.g., hydrophobic cyclopentyl group, hydrogen-bond acceptor at the amide) for scaffold optimization .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic profile?

Q. Advanced Medicinal Chemistry

- Core modifications : Replace the indole with azaindole to enhance solubility or introduce electron-withdrawing groups (e.g., Cl at C5) to stabilize metabolic hotspots .

- Side-chain optimization : Substitute cyclopentyl with spirocyclic amines (e.g., azabicyclohexane) to reduce CYP3A4-mediated metabolism. Assess logP (target <3) and permeability (Caco-2 assay) .

- Prodrug strategies : Convert the benzamide to a methyl ester prodrug to improve oral bioavailability. Monitor hydrolysis in simulated gastric fluid (pH 1.2) .

What experimental approaches validate the compound’s stability under physiological conditions?

Q. Advanced Stability Studies

- Forced degradation : Expose the compound to heat (40°C), light (UV, 254 nm), and hydrolytic conditions (0.1 M HCl/NaOH) for 24 hours. Monitor degradation products via LC-MS .

- Plasma stability : Incubate with human plasma (37°C, 1–4 hours) and quantify remaining compound using a validated UPLC method (LOQ: 10 ng/mL) .

- Microsomal metabolism : Use liver microsomes (human/rat) with NADPH to identify oxidative metabolites (e.g., hydroxylation at the cyclopentyl ring) .

How are contradictory cytotoxicity results in cancer cell lines analyzed methodologically?

Q. Advanced Biological Evaluation

- Dose-response normalization : Compare IC values across cell lines (e.g., MCF-7 vs. HepG2) using standardized MTT assays (48-hour exposure, 10% FBS). Include positive controls (e.g., doxorubicin) .

- Mechanistic profiling : Perform RNA-seq or phosphoproteomics to identify off-target effects (e.g., unexpected kinase inhibition) that may explain variability .

- Synergy studies : Test combination with cisplatin or paclitaxel (Chou-Talalay method) to determine if antagonism/cooperativity contributes to discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.